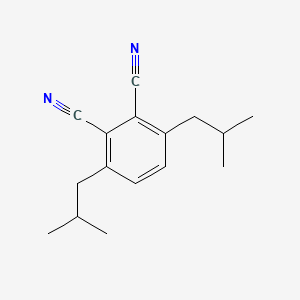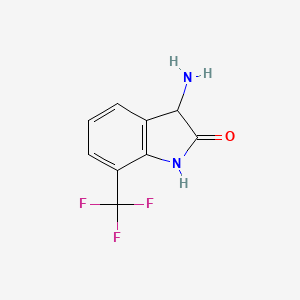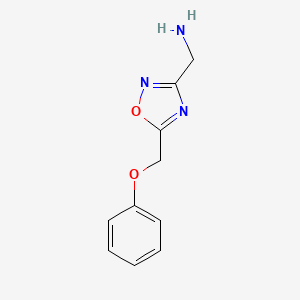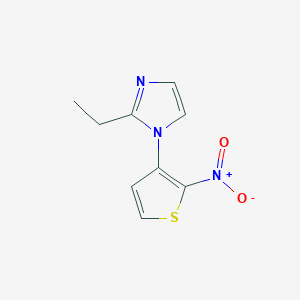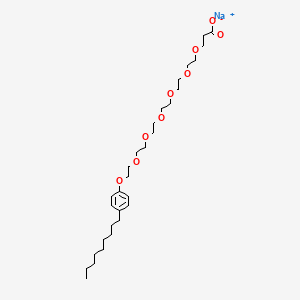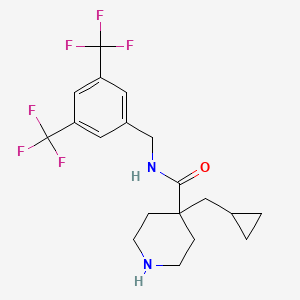
(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid: is an organic compound characterized by a cyclohexene ring attached to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid typically involves the reaction of cyclohexene with acrylic acid under specific conditions. One common method includes the use of a palladium-catalyzed oxidative cross-coupling reaction, which enables the formation of the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve the desired product on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Science: It serves as a monomer in the synthesis of specialized polymers with unique properties.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is utilized in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate various biochemical reactions. The compound’s unique structure allows it to participate in diverse pathways, influencing its reactivity and applications.
Comparaison Avec Des Composés Similaires
Cyclohexene: A simpler analog with a similar cyclohexene ring but lacking the acrylic acid moiety.
Acrylic Acid: A related compound with a simpler structure, lacking the cyclohexene ring.
Uniqueness:
Structural Features:
Reactivity: The presence of both unsaturated centers and a carboxyl group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(Z)-3-(cyclohexen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6- |
Clé InChI |
HTBJZZUJRAWYLX-SREVYHEPSA-N |
SMILES isomérique |
C1CCC(=CC1)/C=C\C(=O)O |
SMILES canonique |
C1CCC(=CC1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)

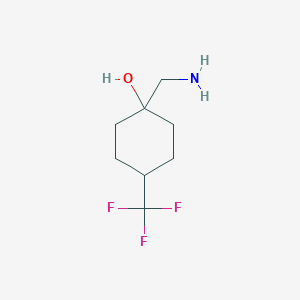
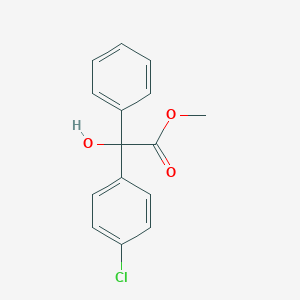

![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
